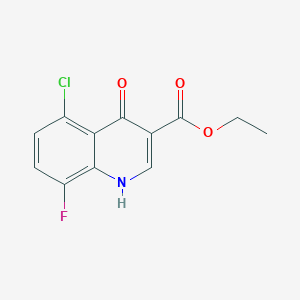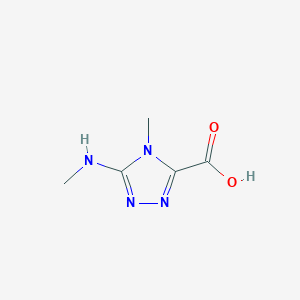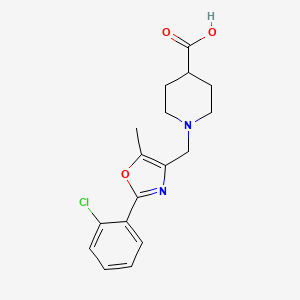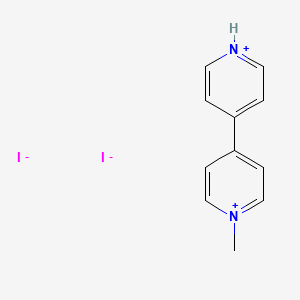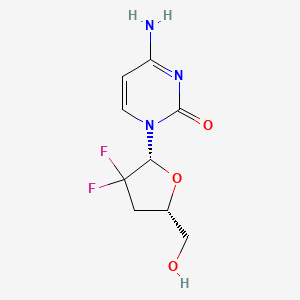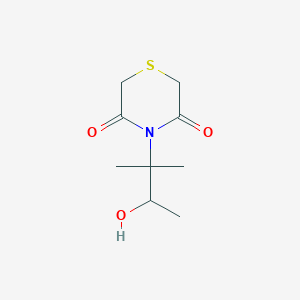
4-(3-Hydroxy-2-methylbutan-2-yl)thiomorpholine-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Hydroxy-2-methylbutan-2-yl)thiomorpholine-3,5-dione: thiazole , belongs to the class of heterocyclic organic compounds. Its five-membered ring contains three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazoles are part of the azole heterocycles, which also include imidazoles and oxazoles. The thiazole ring is planar, and its aromaticity arises from the delocalization of a lone pair of π-electrons on the sulfur atom, satisfying Hückel’s rule .
Méthodes De Préparation
Synthetic Routes::
- Thiazole can be synthesized through various methods, including cyclization reactions involving α-haloketones and thioamides.
- One common approach is the reaction of α-haloketones (such as 2-bromo-1-(2,5-dichlorothien-3-yl)ethanone) with thiourea or substituted thioamides.
- These synthetic routes yield diverse thiazole derivatives.
- Industrial production methods for thiazole derivatives may involve large-scale synthesis using optimized conditions.
- Specific industrial processes would depend on the desired derivative and application.
Analyse Des Réactions Chimiques
Thiazoles undergo various reactions:
- Common reagents include halogens, acids, and bases.
Electrophilic substitution: The C-5 atom in the thiazole ring can undergo electrophilic substitution.
Nucleophilic substitution: The C-2 atom is susceptible to nucleophilic substitution.
Major products:
- Thiazoles can be functionalized at different positions, leading to a variety of derivatives with distinct properties.
Applications De Recherche Scientifique
Thiazoles find applications in:
Medicine: Sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), and Tiazofurin (an antineoplastic drug) contain thiazole rings.
Chemistry: Thiazoles serve as building blocks for other compounds.
Industry: They are used in dyes, fungicides, and chemical accelerators.
Mécanisme D'action
- Thiazoles’ effects depend on the specific derivative.
- Molecular targets and pathways vary, but further research is needed to elucidate precise mechanisms.
Comparaison Avec Des Composés Similaires
- Thiazoles are unique due to their sulfur-nitrogen-carbon composition.
- Similar compounds include imidazoles, oxazoles, and isothiazoles.
Propriétés
Formule moléculaire |
C9H15NO3S |
|---|---|
Poids moléculaire |
217.29 g/mol |
Nom IUPAC |
4-(3-hydroxy-2-methylbutan-2-yl)thiomorpholine-3,5-dione |
InChI |
InChI=1S/C9H15NO3S/c1-6(11)9(2,3)10-7(12)4-14-5-8(10)13/h6,11H,4-5H2,1-3H3 |
Clé InChI |
YOBQRUMSJMYPBV-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C)(C)N1C(=O)CSCC1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


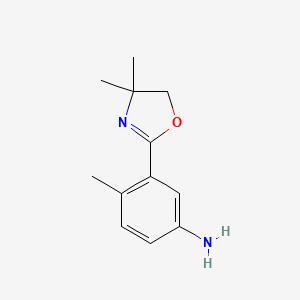

![tert-Butyl (1R,5R)-2-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B12859501.png)
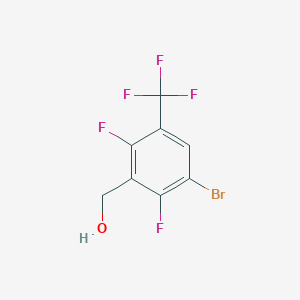

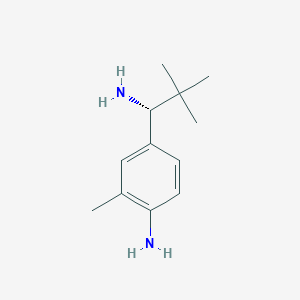
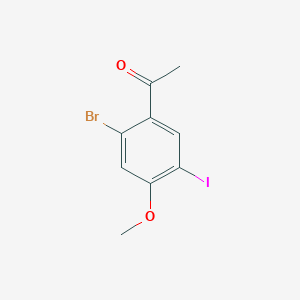
![Methyl 3-amino-4-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B12859526.png)
